4-(THIOPHENE-2-SULFONAMIDO)BENZAMIDE
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Overview
Description
4-(Thiophene-2-sulfonamido)benzamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophene-2-sulfonamido)benzamide typically involves the reaction of thiophene-2-sulfonyl chloride with 4-aminobenzamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophene-2-sulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-(Thiophene-2-sulfonamido)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial properties and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new antibacterial agents.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(thiophene-2-sulfonamido)benzamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: Another sulfonamide with a thiazole ring instead of a thiophene ring.
Sulfadiazine: Contains a pyrimidine ring and is used as an antibacterial agent.
Sulfamethoxazole: Features an isoxazole ring and is commonly used in combination with trimethoprim.
Uniqueness
4-(Thiophene-2-sulfonamido)benzamide is unique due to its thiophene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
4-(thiophen-2-ylsulfonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c12-11(14)8-3-5-9(6-4-8)13-18(15,16)10-2-1-7-17-10/h1-7,13H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZBRZKGDFJNKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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